(+)-Camphanic acid chloride

Vue d'ensemble

Description

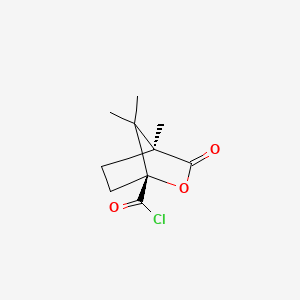

(+)-Camphanic acid chloride is an organic compound that belongs to the class of acyl chlorides. It is derived from camphanic acid, which is a bicyclic monoterpene. The compound is characterized by the presence of a chlorine atom attached to the carbonyl group, making it highly reactive and useful in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of (+)-camphanic acid chloride typically involves the reaction of camphanic acid with thionyl chloride. The reaction proceeds as follows:

Camphanic Acid+Thionyl Chloride→(+)-Camphanic Acid Chloride+Sulfur Dioxide+Hydrogen Chloride

This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar methods. The use of thionyl chloride is common due to its efficiency in converting carboxylic acids to their corresponding acid chlorides. The reaction is typically conducted in a controlled environment to manage the release of sulfur dioxide and hydrogen chloride gases.

Analyse Des Réactions Chimiques

Types of Reactions: (+)-Camphanic acid chloride undergoes several types of chemical reactions, including:

Nucleophilic Acyl Substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile. Examples include reactions with alcohols to form esters, and with amines to form amides.

Hydrolysis: In the presence of water, this compound hydrolyzes to form camphanic acid and hydrogen chloride.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Alcohols: React with this compound in the presence of a base like pyridine to form esters.

Amines: React with this compound to form amides.

Water: Hydrolyzes the compound to camphanic acid.

Reducing Agents: Such as lithium aluminum hydride, reduce the compound to the corresponding alcohol.

Major Products Formed:

Esters: Formed from reactions with alcohols.

Amides: Formed from reactions with amines.

Camphanic Acid: Formed from hydrolysis.

Alcohols: Formed from reduction reactions.

Applications De Recherche Scientifique

Chiral Derivatization

Overview : (+)-Camphanic acid chloride serves as an efficient chiral derivatization reagent for the determination of stereoisomers. Its ability to form stable derivatives with hydroxy functional groups enhances the separation of racemic mixtures in various biological matrices.

Methodologies

- Traditional Chromatography : The compound is utilized in traditional liquid chromatography techniques to separate stereoisomers effectively.

- Chiral Stationary Phases : It enhances stereoisomeric separation on chiral stationary phases, allowing for precise analysis of drug metabolites and pharmacokinetics (PK) applications .

- Supercritical Fluid Chromatography (SFC) : The compound has been successfully applied in SFC, which offers advantages such as reduced solvent usage and faster analysis times .

Case Studies

- Stereoisomer Separation in Drug Metabolism :

- Pharmacokinetic Applications :

Advantages of Using this compound

- Efficiency : The compound facilitates rapid and reliable separation of stereoisomers, which is crucial in drug development and metabolism studies.

- Cost-effectiveness : Its use reduces the need for extensive purification processes typically required for racemic mixtures.

- Enhanced Resolution : The additional chirogenic centers introduced by camphanic derivatives improve resolution during chromatographic analyses.

Safety Considerations

This compound is classified as hazardous:

- Causes severe skin burns and eye damage.

- Contact with water can liberate toxic gases.

Safety precautions include wearing appropriate protective gear and handling the compound in a controlled environment.

Mécanisme D'action

The mechanism of action of (+)-camphanic acid chloride primarily involves nucleophilic acyl substitution. The carbonyl carbon is highly electrophilic due to the presence of the chlorine atom, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nucleophile involved.

Comparaison Avec Des Composés Similaires

(+)-Camphanic Acid: The parent compound from which (+)-camphanic acid chloride is derived.

(+)-Camphanic Acid Anhydride: Another derivative of camphanic acid.

(+)-Camphanic Acid Ester: Formed by the reaction of camphanic acid with alcohols.

Uniqueness: this compound is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo nucleophilic acyl substitution makes it a valuable intermediate in organic synthesis.

Activité Biologique

(+)-Camphanic acid chloride is a chiral derivatizing agent known for its utility in the separation and analysis of stereoisomers. Its biological activity primarily revolves around its application in chiral chromatography, particularly in the resolution of racemic mixtures and the determination of enantiomeric purity. This compound has gained attention in pharmaceutical research due to its effectiveness in enhancing the separation of drug metabolites and other biologically relevant compounds.

- Molecular Formula : C₁₀H₁₃ClO₃

- Molecular Weight : 216.66 g/mol

- CAS Number : 39637-74-6

- IUPAC Name : (4S)-1,7,7-trimethyl-2-oxo-3-oxabicyclo[2.2.1]heptane-4-carbonyl chloride

- Physical State : Solid

- Melting Point : 71-73 °C

Camphanic acid chloride acts as a chiral derivatization reagent (CDR) that reacts with hydroxyl and amino groups, forming stable derivatives that can be easily separated by chromatographic methods. The reaction mechanism involves the acylation of these functional groups, which enhances the chromatographic properties of the compounds involved, facilitating their resolution into enantiomers.

Chiral Separation Techniques

-

High-Performance Liquid Chromatography (HPLC) :

- Camphanic acid chloride has been shown to improve the enantioseparation of various compounds using HPLC techniques. For instance, studies have demonstrated its effectiveness in separating diastereomers of drugs such as Mexiletine, achieving significant resolution values (RS > 4) compared to other CDRs .

Compound CDR Used Retention Factor (k₁) Separation Factor (α) Resolution (RS) (R,S)-Mexiletine Camphanic Chloride 7.41 1.32 4.82 (R,S)-Mexiletine (S)-TFPC 4.50 1.22 3.59 - Mass Spectrometry :

- Supercritical Fluid Chromatography (SFC) :

Study on Stereoisomer Separation

A study published in Analytical Chemistry highlighted the effectiveness of camphanic acid chloride as a CDR for separating stereoisomers in biological samples. The researchers demonstrated that using camphanic derivatives significantly improved the separation efficiency on both traditional and chiral stationary phases, confirming its potential for drug metabolism studies .

Application in Drug Metabolism

In another case study involving pharmacokinetics, camphanic acid chloride was utilized to separate and analyze stereoisomeric metabolites of racemic drugs in human plasma. The methodology allowed for enhanced recovery rates of specific enantiomers, which is crucial for understanding the pharmacological effects and safety profiles of drugs .

Propriétés

IUPAC Name |

(1R,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXWODJTHKJQDZ-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC1(OC2=O)C(=O)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@](C1(C)C)(OC2=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104530-16-7 | |

| Record name | (1R)-(+)-Camphanic chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.